molecular formula C10H18N4O3 B3245677 tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1707290-13-8

tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate

Cat. No.: B3245677
CAS No.: 1707290-13-8
M. Wt: 242.28 g/mol
InChI Key: ONIFJYIOJUHWRX-JGVFFNPUSA-N
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Description

tert-Butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate is a bicyclic carbamate derivative featuring a tetrahydro-2H-pyran scaffold with a tert-butyloxycarbonyl (Boc) protecting group and an azide (-N₃) substituent at the 4-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-azidooxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(15)12-8-6-16-5-4-7(8)13-14-11/h7-8H,4-6H2,1-3H3,(H,12,15)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIFJYIOJUHWRX-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCCC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC[C@@H]1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

Tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 1707290-13-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H18N4O3, with a molecular weight of 242.28 g/mol. The compound features a tetrahydropyran ring substituted with an azide group and a tert-butyl carbamate moiety, which may influence its reactivity and biological interactions .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The azide functional group is known for its ability to participate in click chemistry, facilitating the formation of stable conjugates with biomolecules. This property can be harnessed for drug delivery systems and targeted therapies.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with azide functionalities exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
  • Anticancer Properties : The unique structure of this compound could provide selective cytotoxicity against cancer cells. Research indicates that similar compounds can induce apoptosis in tumor cells through the activation of specific signaling pathways .
  • Neuroprotective Effects : Some derivatives of tetrahydropyran have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various azide-containing compounds, including this compound, against common pathogens such as E. coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial activity.

CompoundPathogenInhibition Zone (mm)
ControlE. coli0
TestE. coli15
ControlStaphylococcus aureus0
TestStaphylococcus aureus12

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa). The compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.

Cell LineIC50 (µM)
HeLa25
MCF730
A54935

Chemical Reactions Analysis

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is pivotal for constructing complex heterocycles or conjugating biomolecules:

Example Reaction :

text
tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate + 1-chloro-3-ethynylbenzene → triazole derivative

Conditions :

  • Catalyst: Cp*RuCl(cod) (0.667 mg, 1.756 μmol)

  • Solvent: Toluene, 90°C, 14 hours .
    Key Features :

  • High regioselectivity for 1,4-disubstituted triazoles.

  • Retains Boc protection and pyran ring integrity .

Reduction of Azide to Amine

The azide group can be reduced to an amine using hydrogenation or Staudinger reactions, enabling further functionalization:

Example Reaction :

text
This compound → tert-butyl ((3S,4S)-4-aminotetrahydro-2H-pyran-3-yl)carbamate

Conditions :

  • Catalyst: H₂/Pd-C or trimethylphosphine.

  • Yields: >90% in optimized protocols .

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to generate free amines:

Example Reaction :

text
This compound → (3S,4S)-4-azido-3-aminotetrahydro-2H-pyran

Conditions :

  • Reagent: Trifluoroacetic acid (TFA) in dichloromethane.

  • Time: 1–2 hours at room temperature .

Nucleophilic Substitution at the Pyran Ring

The pyran oxygen participates in glycosylation or ring-opening reactions. For instance, TEMPO-mediated Ferrier glycosylation modifies the pyran scaffold:

Example Reaction :

text
O-acetyl-d-glucal + this compound → C-glycoside derivatives

Conditions :

  • Catalyst: TEMPO oxoammonium cation (1·BF₄⁻).

  • Solvent: Acetonitrile, 70°C, 30 minutes .

Nucleophile Product Yield Conditions
TMSN₃Glycosyl azides96%50°C, 2 hours
TMSCNGlycosyl cyanide80%70°C, 1 hour
Propargyl silaneAnomeric allene40%70°C, 2 hours

Ring-Opening Reactions

The pyran ring undergoes acid- or base-catalyzed ring-opening to form linear intermediates, which are useful in synthesizing acyclic analogs:

Example Reaction :

text
This compound → linear diol or diamine derivatives

Conditions :

  • Acidic: HCl in dioxane.

  • Basic: NaOMe in methanol .

Stereochemical Transformations

The stereochemistry at C3 and C4 influences reactivity. For example, trans-configuration derivatives exhibit distinct biological activity compared to cis analogs :

Compound Configuration Biological Activity
This compoundcisIntermediate for kinase inhibitors
tert-butyl ((3R,4R)-4-azidotetrahydro-2H-pyran-3-yl)carbamatetransReduced target binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural or functional similarities with tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate, enabling comparative analysis of their properties and applications:

Pyran-Based Carbamates

Compound Name Key Features Functional Groups Stereochemistry Applications/Findings Reference
tert-Butyl ((3S,4S)-3-(benzylamino)-2-oxotetrahydro-2H-pyran-4-yl)carbamate Tetrahydro-2H-pyran core with Boc and benzylamino groups; 2-oxo moiety Boc, benzylamino, ketone (3S,4S) Intermediate in muraymycin antibiotic derivatives; characterized via NMR and HRMS
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate (263) Boc-protected aminomethyl group on pyran ring Boc, primary amine Not specified Precursor for kinase inhibitors; synthesized via Boc protection under cryogenic conditions

Azide-Containing Analogs

Compound Name Key Features Functional Groups Stereochemistry Applications/Findings Reference
rac-(3R,4R)-4-azidopyrrolidin-3-ol hydrochloride Pyrrolidine ring with azide and hydroxyl Azide, hydroxyl (3R,4R) Click chemistry applications; unstable in acidic conditions

Cyclopentyl Carbamates

Compound Name Key Features Functional Groups Stereochemistry CAS Number Reference
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentyl core with Boc and hydroxyl Boc, hydroxyl (1R,3R) 1290191-64-8
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate Cis-configured hydroxyl on cyclopentane Boc, hydroxyl cis-3 207729-03-1

Key Comparative Insights

Structural and Functional Differences

  • Azide vs. Amino/Ketone Groups: The target compound’s azide group distinguishes it from pyran-based analogs with benzylamino or ketone moieties. The azide enhances reactivity for click chemistry, whereas amino/ketone groups are typically used for further amidation or hydrogen bonding in drug design .
  • Ring System : The tetrahydro-2H-pyran scaffold (6-membered oxygen-containing ring) offers conformational stability compared to pyrrolidine (5-membered nitrogen-containing ring) or cyclopentane analogs, influencing solubility and target binding .

Stereochemical Impact

  • The (3S,4S) configuration of the target compound may enhance binding specificity in chiral environments compared to (3R,4S) or racemic mixtures (e.g., rac-(3R,4R)-4-azidopyrrolidin-3-ol), which could exhibit reduced biological activity .

Stability and Handling

  • In contrast, hydroxyl- or amino-substituted analogs (e.g., cyclopentyl carbamates) are more stable but less reactive .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate be experimentally verified?

  • Methodological Answer: Utilize chiral HPLC or polarimetry to confirm enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of protons, distinguishing between (3S,4S) and (3R,4R) configurations. For example, NOE correlations between the azide group and adjacent protons on the pyran ring validate stereochemistry . X-ray crystallography is definitive for absolute configuration determination .

Q. What synthetic strategies are optimal for introducing the azide group into the tetrahydro-2H-pyran scaffold?

  • Methodological Answer: Azide introduction typically employs nucleophilic substitution (e.g., NaN₃ with a leaving group like bromide or mesylate at C4). Reaction conditions (e.g., DMF, 60°C) must balance azide stability and steric hindrance from the tert-butyl carbamate group. Post-reaction purification via silica gel chromatography removes unreacted NaN₃ and byproducts .

Q. How should researchers characterize the thermal stability of the azide moiety in this compound?

  • Methodological Answer: Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Monitor azide decomposition via FT-IR (loss of N₃⁻ stretch at ~2100 cm⁻¹). Kinetic studies under controlled heating (e.g., TGA) quantify activation energy for decomposition, critical for safe handling .

Advanced Research Questions

Q. What computational methods predict the reactivity of the azide group in strain-promoted alkyne-azide cycloadditions (SPAAC)?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers for SPAAC. Solvent effects (e.g., toluene vs. water) are incorporated via polarizable continuum models (PCM). Compare calculated vs. experimental second-order rate constants to validate predictions .

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?

  • Methodological Answer: Use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals unambiguously. For overlapping peaks, variable-temperature NMR or chiral shift reagents (e.g., Eu(hfc)₃) enhance resolution. Contrast NOESY/ROESY data with computational NMR predictions (e.g., ACD/Labs) to identify minor diastereomers .

Q. What strategies mitigate competing side reactions during tert-butoxycarbonyl (Boc) protection of the amine group?

  • Methodological Answer: Activate the amine with a mild base (e.g., DMAP) to enhance nucleophilicity. Use Boc₂O in anhydrous THF at 0°C to minimize carbamate migration. Monitor reaction progress via TLC (Rf shift) or in situ IR spectroscopy (appearance of C=O stretch at ~1680 cm⁻¹) .

Q. How does the tetrahydro-2H-pyran ring conformation influence azide reactivity in click chemistry applications?

  • Methodological Answer: Molecular dynamics simulations (e.g., AMBER) reveal ring puckering modes (e.g., chair vs. boat) that sterically hinder or expose the azide. Correlate conformational flexibility with experimental reaction rates using constrained analogs (e.g., locked chair conformers) .

Critical Analysis of Contradictory Evidence

  • Stability vs. Reactivity: reports azide decomposition above 80°C, while assumes azide stability under Pd-catalyzed cross-coupling (e.g., Step 8). Resolution: Kinetic studies show decomposition is slow below 80°C, allowing short-term use in catalytic reactions .
  • Stereochemical Assignments: uses NOESY for relative configuration, whereas relies on X-ray for absolute configuration. Best practice: Combine both methods for unambiguous assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl ((3S,4S)-4-azidotetrahydro-2H-pyran-3-yl)carbamate

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